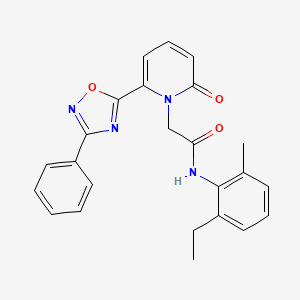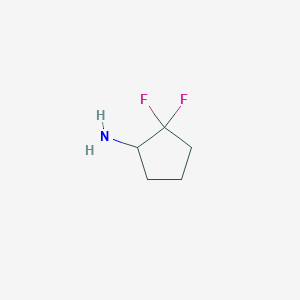![molecular formula C18H21N5O3 B2518154 2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380097-71-0](/img/structure/B2518154.png)
2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile" is a complex organic molecule that likely contains several functional groups, including a pyridine ring, a piperidine ring, and a methoxy group. While the specific compound is not directly mentioned in the provided papers, similar compounds with pyridine and pyrazole rings are synthesized and analyzed in the literature, which can give insights into the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related pyridine and pyrazole derivatives often involves multi-step reactions, including nucleophilic substitution, Vilsmeier-Haack chlorination, and three-component condensation reactions . For example, the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" was achieved via nucleophilic substitution of 1-methylpiperazine with a brominated precursor . Similarly, a three-component synthesis approach was used to create "2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine" . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of pyridine derivatives . The molecular packing in these compounds can involve hydrogen bonding and π-π stacking interactions, which are crucial for the stability of the crystal structure . The presence of methoxy and other substituents can influence the overall geometry and electronic distribution in the molecule.
Chemical Reactions Analysis
Pyridine and pyrazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present on the rings . The reactivity can be influenced by the electronic effects of the substituents, as well as the solvent and reaction conditions. For instance, the electrooxidation of 1-methylpyrazole in the presence of sodium cyanide can lead to cyanated products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine and pyrazole derivatives can be characterized using spectroscopic techniques such as IR, NMR, UV-vis absorption, and fluorescence spectroscopy . These compounds can exhibit absorption and fluorescence at specific wavelengths, which can be affected by solvent polarity and the presence of different functional groups. The optical properties are important for potential applications in materials science and as fluorescent probes.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Pyranopyrazole derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition performance on mild steel in acidic solutions. These studies involve gravimetric, electrochemical techniques, and density functional theory (DFT) analyses to assess the effectiveness of these compounds as corrosion inhibitors. The inhibition efficiency was found to increase with the concentration of the inhibitors, suggesting that similar compounds might offer protective qualities against corrosion in industrial applications (Yadav et al., 2016).
Structural and Spectroscopic Analysis
Research involving pyridine derivatives, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, has focused on structural determination through X-ray diffraction and spectroscopic analysis. These studies provide insights into the molecular structure, hydrogen bonding, and spectral properties of pyridine compounds, which are essential for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Tranfić et al., 2011).
Antimicrobial Activity
Derivatives of pyrrolidin-3-cyanopyridine have been synthesized and evaluated for their antimicrobial activity against a range of bacteria. The research indicates that structurally similar compounds can possess significant antimicrobial properties, potentially making them candidates for the development of new antibacterial agents (Bogdanowicz et al., 2013).
Electrophysiological Effects
Pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and tested for their electrocardiographic, antiarrhythmic, and antihypertensive activity. These compounds, particularly those with arylpiperazine moieties, displayed significant physiological effects, suggesting that related structures could have applications in cardiovascular research (Malawska et al., 2002).
Propiedades
IUPAC Name |
2-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-22-11-15(17(21-22)25-2)18(24)23-7-3-4-14(10-23)12-26-16-8-13(9-19)5-6-20-16/h5-6,8,11,14H,3-4,7,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXAMOQPQSHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[1-(Pyridine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2518071.png)
![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)

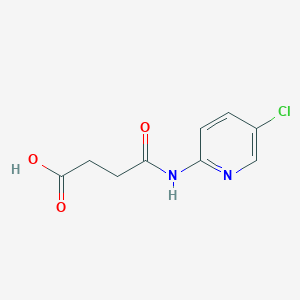
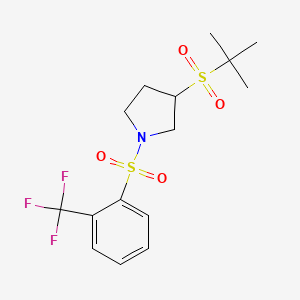
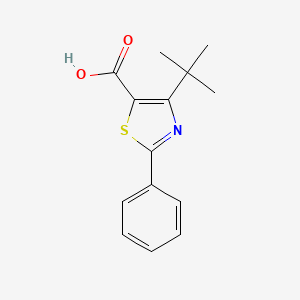
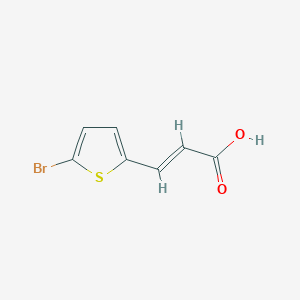
![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)
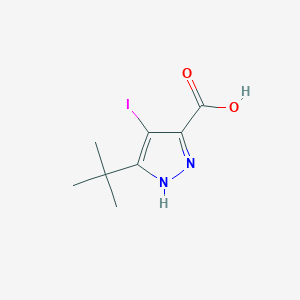

![7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2518090.png)

